chlorotritylchloride
Overview
Description
Chlorotritylchloride, also known as 2-chlorotrityl chloride, is a versatile compound widely used in organic synthesis, particularly in solid-phase peptide synthesis. It is known for its ability to immobilize various functional groups, making it an essential reagent in the synthesis of complex molecules.
Preparation Methods
Chlorotritylchloride can be synthesized through several methods. One common approach involves the reaction of trityl chloride with thionyl chloride in the presence of a catalyst. This reaction typically occurs under anhydrous conditions to prevent moisture from affecting the yield . Another method involves the chlorination of trityl alcohol using phosphorus pentachloride or oxalyl chloride . Industrial production methods often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Chlorotritylchloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and phenols to form corresponding trityl derivatives.
Cleavage Reactions: The trityl group can be cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.
Activation Reactions: The resin form of this compound is activated using thionyl chloride before peptide assembly.
Common reagents used in these reactions include thionyl chloride, trifluoroacetic acid, and various nucleophiles. Major products formed include trityl-protected amines, alcohols, and phenols.
Scientific Research Applications
Chlorotritylchloride has numerous applications in scientific research:
Mechanism of Action
Chlorotritylchloride exerts its effects through the formation of stable trityl derivatives. The trityl group acts as a protecting group, preventing unwanted reactions during synthesis. The mechanism involves the formation of a covalent bond between the trityl group and the functional group of interest, which can be cleaved under specific conditions to release the desired product .
Comparison with Similar Compounds
Chlorotritylchloride is often compared with other trityl-based compounds such as trityl chloride and trityl bromide. While all these compounds serve as protecting groups, this compound is unique due to its enhanced stability and reactivity under mild conditions . Similar compounds include:
- Trityl chloride
- Trityl bromide
- Trityl hydrazine
These compounds share similar applications but differ in their reactivity and stability profiles.
Properties
IUPAC Name |
1-chloro-4-[chloro(diphenyl)methyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSWYOHFMJDYAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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